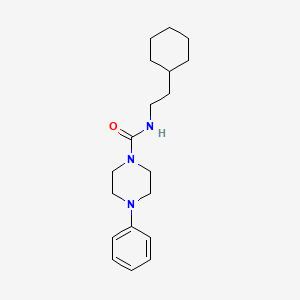
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl group, and a cyclohexylethyl group. The exact arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various types of substitution reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and have relatively high melting points . They are also typically soluble in organic solvents .Aplicaciones Científicas De Investigación
1. Use as a β-Secretase (BACE1) Inhibitor
A study by Edraki et al. (2015) synthesized a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, including ones similar to N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide. These compounds were evaluated as β-secretase (BACE1) inhibitors, which are significant in Alzheimer's research. One of the derivatives demonstrated superior BACE1 inhibition, suggesting potential applications in treating Alzheimer's disease (Edraki et al., 2015).
2. Potential Treatment of HIV
Weng et al. (2011) studied a series of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, closely related to this compound, for their potential in treating HIV. These compounds exhibited cell-cell fusion inhibitory activities, indicating their potential as anti-HIV agents (Weng et al., 2011).
3. Androgen Receptor Antagonist Properties
Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, which includes compounds structurally similar to this compound. They found that these compounds act as androgen receptor (AR) antagonists. Particularly, one compound exhibited strong antiandrogenic activity, suggesting potential use in the treatment of prostate cancer (Kinoyama et al., 2005).
4. Synthesis for Cardiotonic Agents
Nate et al. (1987) explored the synthesis of derivatives similar to this compound for their application as cardiotonic agents. They found that certain derivatives showed potent positive inotropic activity, which could be beneficial in developing new cardiotonic drugs (Nate et al., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYBBMLOBSOWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
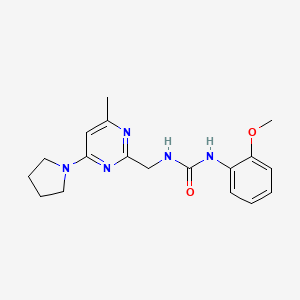
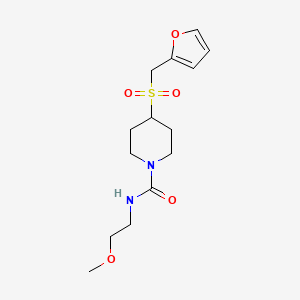
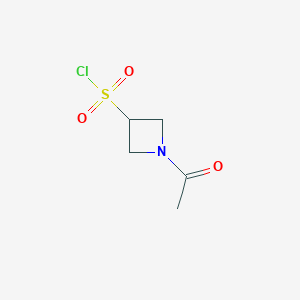
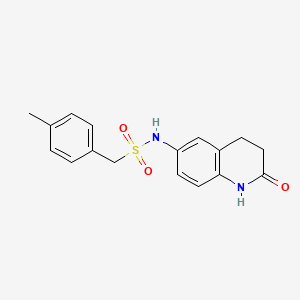
![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)

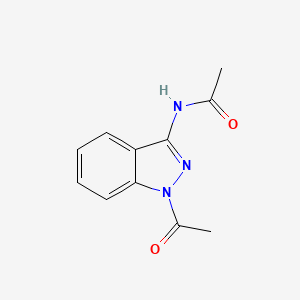
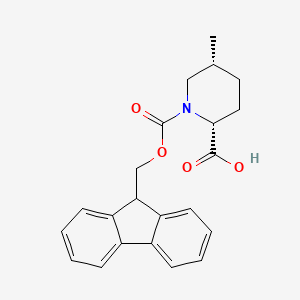
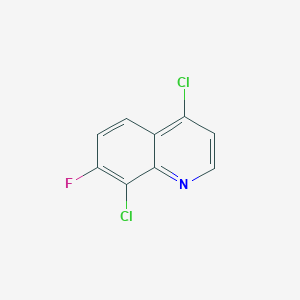

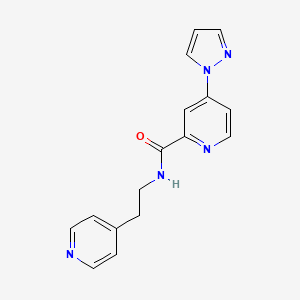

![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)
